Product packaging for 3-(4-Methyl-1H-imidazol-5-yl)pyridine(Cat. No.:)

3-(4-Methyl-1H-imidazol-5-yl)pyridine

Cat. No.: B8707505
M. Wt: 159.19 g/mol
InChI Key: MPXMIRLUYDXVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyl-1H-imidazol-5-yl)pyridine (CAS 782445-41-4) is a heteroaromatic organic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . This compound serves as a valuable synthetic intermediate and chemical building block in medicinal chemistry and drug discovery research. It is notably recognized as a key precursor in the synthesis of more complex molecules, such as the pharmaceutical agent Nilotinib . As a highly specialized research chemical, it is essential for researchers to handle this material in accordance with laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. For specific handling and storage conditions, please consult the relevant safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B8707505 3-(4-Methyl-1H-imidazol-5-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-4-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-7-9(12-6-11-7)8-3-2-4-10-5-8/h2-6H,1H3,(H,11,12)

InChI Key

MPXMIRLUYDXVTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=CN=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 3 4 Methyl 1h Imidazol 5 Yl Pyridine and Analogous Structures

Retrosynthetic Analysis of the 3-(4-Methyl-1H-imidazol-5-yl)pyridine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For this compound, the primary disconnection is the carbon-carbon bond between the pyridine (B92270) and imidazole (B134444) rings. This leads to two main retrosynthetic approaches.

The first approach involves disconnecting the C-C bond between the C5 of the imidazole and the C3 of the pyridine. This suggests a cross-coupling reaction as a key forward synthetic step. The synthons generated are a 4-methyl-1H-imidazol-5-yl nucleophile (or its synthetic equivalent) and a pyridin-3-yl electrophile (or vice versa). This strategy points towards transition-metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, or Stille couplings, which are powerful methods for forming C-C bonds between two aromatic rings. ias.ac.inwikipedia.orgnih.gov

A second approach involves the construction of the imidazole ring onto a pre-functionalized pyridine precursor. This would involve disconnecting the imidazole ring, for example, through a multi-component reaction strategy, where a 3-pyridyl-containing building block is incorporated.

Classical and Modern Synthetic Routes for Pyridine-Imidazole Linkage

The formation of the pyridine-imidazole linkage can be achieved through various classical and modern synthetic methodologies, ranging from multi-step sequences to one-pot multicomponent reactions and catalyzed processes.

Multi-step syntheses offer a high degree of control over the final product's structure. A common strategy involves the initial synthesis of a functionalized imidazole, followed by its coupling to a pyridine derivative. For instance, a 5-halo-4-methyl-1H-imidazole can be prepared and subsequently used in a cross-coupling reaction with a pyridin-3-ylboronic acid or a related organometallic reagent. semanticscholar.org Conversely, a 3-halopyridine can be coupled with a 4-methyl-1H-imidazol-5-yl organometallic species. nih.gov

An alternative multi-step approach involves the synthesis of a precursor molecule containing both the pyridine and the necessary functionalities for subsequent imidazole ring formation. For example, a 3-(α-aminoketone)pyridine derivative could be synthesized and then cyclized with a source of nitrogen and the remaining carbon atom to form the 4-methyl-1H-imidazol-5-yl ring.

Reaction Type Reactants Conditions Reference
Suzuki Coupling5-halo-4-methyl-1H-imidazole, 3-pyridylboronic acidPd catalyst, base ias.ac.insemanticscholar.org
Negishi Coupling5-halo-4-methyl-1H-imidazole, 3-pyridylzinc halidePd or Ni catalyst dntb.gov.ua
Stille Coupling5-stannyl-4-methyl-1H-imidazole, 3-halopyridinePd catalyst wikipedia.org

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. nih.govbeilstein-journals.orgnih.gov For the synthesis of pyridine-imidazole scaffolds, MCRs can facilitate the rapid assembly of the target molecule from simple starting materials. While many MCRs lead to fused imidazopyridine systems, careful selection of reactants can yield C-C linked structures.

For example, a one-pot reaction involving a 3-pyridyl aldehyde, an α-keto-aldehyde (like methylglyoxal), and a source of ammonia (B1221849) could potentially construct the this compound scaffold in a single step. The versatility of MCRs allows for the generation of diverse libraries of analogous structures by varying the starting components. nih.gov

MCR Type Components Product Type Reference
Radziszewski imidazole synthesisAldehyde, 1,2-dicarbonyl compound, ammoniaSubstituted imidazoles nih.gov
Debus-Radziszewski imidazole synthesisGlyoxal, aldehyde, ammoniaSubstituted imidazoles nih.gov

Base-catalyzed reactions can be employed in the formation of the imidazole ring from appropriate precursors. For instance, the condensation of an α-haloketone with an amidine to form an imidazole is often promoted by a base.

Transition metal catalysis is paramount in modern organic synthesis, particularly for the formation of C-C bonds between aromatic systems. ias.ac.inwikipedia.orgnih.gov As highlighted in the retrosynthetic analysis, Suzuki, Negishi, and Stille cross-coupling reactions are highly effective for linking the pyridine and imidazole rings. ias.ac.inwikipedia.orgnih.gov Direct C-H arylation has also emerged as a powerful technique, where a C-H bond on the imidazole ring is directly coupled with a halopyridine, avoiding the need for pre-functionalization of the imidazole. nih.gov

Catalyst Type Reaction Key Features Reference
PalladiumSuzuki CouplingUtilizes boronic acids, mild conditions, high functional group tolerance. ias.ac.innih.gov
Palladium/NickelNegishi CouplingEmploys organozinc reagents, high reactivity. nih.govdntb.gov.ua
PalladiumStille CouplingUses organotin reagents, tolerant of many functional groups. wikipedia.org
PalladiumDirect C-H ArylationCouples C-H bond with aryl halide, atom-economical. nih.govnih.gov

Derivatization Strategies for Structural Modification of this compound

The structural modification of the this compound scaffold is crucial for tuning its physicochemical and biological properties. Derivatization can be targeted at either the pyridine or the imidazole ring.

The pyridine ring in this compound is electron-deficient, which dictates its reactivity towards functionalization. researchgate.netrsc.org The presence of the imidazole substituent, which is generally considered electron-donating, can influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions, substitution can occur, typically at the C-5 position, which is meta to the ring nitrogen and para to the imidazole substituent. The imidazole group may slightly activate the pyridine ring towards electrophilic attack compared to unsubstituted pyridine. quora.comnih.gov

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present at the C-2, C-4, or C-6 positions. nih.govrsc.org The imidazole substituent would have a less pronounced electronic effect on these positions compared to its effect on electrophilic substitution.

C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of pyridine rings, often with high regioselectivity. researchgate.netrsc.org Transition metal-catalyzed C-H activation can be directed to specific positions by coordinating to the pyridine nitrogen or through the electronic influence of the imidazole substituent. This allows for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties. nih.govrsc.org

Functionalization Strategy Typical Reagents Expected Regioselectivity on Pyridine Ring Reference
NitrationHNO₃/H₂SO₄C-5 nih.gov
HalogenationHalogenating agentsC-5 quora.com
Nucleophilic SubstitutionNucleophiles (e.g., alkoxides, amines)C-2, C-4, C-6 (with leaving group) nih.govrsc.org
C-H ArylationAryl halides, Pd catalystVaries with directing group/catalyst researchgate.netrsc.org

Modifications of the Imidazole Moiety (e.g., N-alkylation)

Modification of the imidazole portion of the pyridine-imidazole scaffold, particularly through N-alkylation, is a critical step for modulating the physicochemical properties and biological activity of the resulting analogues. The imidazole ring possesses two nitrogen atoms, leading to potential regioisomers upon alkylation. fabad.org.tr The regioselectivity of this reaction is influenced by steric and electronic factors, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.orgsci-hub.se

Experimental and computational studies on related imidazo[4,5-b]pyridine-4-oxide derivatives have shown that N-alkylation with benzyl (B1604629) halides passes through an S N 2 mechanism. researchgate.net The regioselectivity is primarily governed by 'steric approach control,' meaning the alkylating agent will preferentially attack the less sterically hindered nitrogen atom. sci-hub.seresearchgate.net For instance, the presence of a substituent on the C-2 position of the imidazole ring can significantly alter the N-1/N-3 product ratio. researchgate.net

In the synthesis of imidazopyridines, N-alkylation is often carried out under basic conditions using reagents like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). fabad.org.tr The choice of base and solvent system can also dictate the regiochemical outcome. beilstein-journals.org For example, studies on the N-alkylation of the 1H-indazole scaffold, a related bicyclic azole, revealed that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N-1 regioselectivity. beilstein-journals.org

The development of direct and regioselective N-alkylation methods is an area of active research. One such method employs organomagnesium reagents as bases, which counterintuitively directs alkylation to the more sterically hindered nitrogen atom of various 1,3-azoles. sci-hub.se However, this method's efficiency can be diminished with less reactive electrophiles, which may require elevated temperatures and prolonged reaction times. sci-hub.se

Table 1: Factors Influencing N-Alkylation Regioselectivity of Imidazole and Related Azoles

Factor Observation Reference(s)
Steric Hindrance Alkylation generally favors the less sterically encumbered nitrogen atom. Substituents near a nitrogen atom can block its approach. researchgate.net, sci-hub.se
Base/Solvent System The combination of base and solvent significantly impacts regioselectivity. NaH in THF has shown high N-1 selectivity for indazoles. fabad.org.tr, beilstein-journals.org
Alkylating Agent More reactive electrophiles can sometimes lead to decreased selectivity. Slow addition at low temperatures may improve ratios. sci-hub.se

| Electronic Effects | The electronic nature of substituents on the ring system can influence reactivity and yield, though steric effects are often more dominant in directing selectivity. | beilstein-journals.org, sci-hub.se |

Introduction of Diverse Substituents for Scaffold Expansion

Expanding the chemical space of the this compound scaffold involves introducing a wide array of substituents onto both the pyridine and imidazole rings. This diversification is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. researchgate.net

Synthetic strategies often focus on late-stage functionalization or the use of diversely substituted starting materials. For the synthesis of imidazo[1,2-a]pyridines, a common approach involves the reaction of substituted 2-aminopyridines with α-haloketones. bio-conferences.org This method allows for the introduction of various substituents at the C2 and C3 positions of the resulting imidazopyridine core. Further exploration of substituents at other positions, such as C6, has also been shown to significantly improve biological potency in certain contexts. rsc.org

The synthesis of complex molecules like Nilotinib, a tyrosine kinase inhibitor, provides a practical example of scaffold elaboration. A key intermediate in its synthesis is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. guidechem.com This building block combines the substituted imidazole moiety with a functionalized aniline (B41778) ring, which then participates in an amide bond formation, demonstrating how the core scaffold is integrated into a larger, more complex structure. guidechem.com

Multicomponent reactions (MCRs) are particularly powerful for scaffold expansion. The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. organic-chemistry.org This approach is highly efficient for creating libraries of analogues with diverse substituents at multiple positions.

Table 2: Strategies for Scaffold Diversification

Strategy Description Example Reference(s)
Use of Substituted Starting Materials Employing substituted 2-aminopyridines or α-haloketones to introduce diversity. Reaction of 2-aminopyridine with various α-bromo/chloroketones. bio-conferences.org
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to build complex molecules. Groebke-Blackburn-Bienaymé reaction for 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.org
Late-Stage Functionalization Modifying the core scaffold after its initial synthesis. BCl3 mediated reaction with amines or thiophenols on a synthesized imidazopyridine. researchgate.net

| Coupling Reactions | Attaching new fragments to the core via cross-coupling reactions. | Amide bond formation using a functionalized pyridine-imidazole intermediate in Nilotinib synthesis. | guidechem.com |

Optimization of Reaction Conditions and Yields in Pyridine-Imidazole Synthesis

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of pyridine-imidazole heterocycles. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

The classic synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones. nanobioletters.com While effective, this method has been significantly improved through catalysis. A wide range of catalysts, including iodine, copper(I), and various metal nanoparticles, have been employed to enhance reaction rates and yields. nanobioletters.comresearchgate.net For example, a copper(I)-catalyzed oxidative C-N bond cross-coupling has been developed that proceeds under ligand- and base-free conditions in the open air, affording imidazo[1,2-a]pyridines in excellent yields (e.g., 90%). researchgate.net Similarly, the use of recyclable heterogeneous catalysts like copper silicate (B1173343) has been shown to be effective, offering advantages such as simple workup and high yields in short reaction times. nanobioletters.com

Temperature is another critical factor. While some traditional methods require high temperatures, modern approaches aim for milder conditions. bio-conferences.org An iodine-catalyzed, three-component condensation for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives proceeds efficiently at room temperature, providing good yields and simplifying the experimental setup. rsc.org

The choice of reagents can also be optimized. In the synthesis of Nilotinib, the amide coupling step between 4-methyl-3-[[4-(pyridin-3-yl)-2-pyrimidinyl]amino]benzoic acid and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is achieved using diethyl cyanophosphonate (DECP) and triethylamine (B128534) (TEA) in DMF at 60°C, resulting in a 77.5% yield. guidechem.com

Table 3: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Condition Reagents/Catalyst Temperature Yield Key Advantage Reference(s)
Copper Catalysis CuI, K2CO3 in DMF 100 °C 90% Ligand- and base-free conditions possible. researchgate.net
Iodine Catalysis I2, tert-butyl isocyanide, aldehyde Room Temp. Good to moderate Mild conditions, cost-effective catalyst. rsc.org
Heterogeneous Catalysis Copper Silicate Reflux in Ethanol (B145695) 80-94% Reusable catalyst, short reaction time. nanobioletters.com

| Solvent-Free | 2-aminopyridine, α-haloketone | 60 °C | High | Eliminates solvent, simplifies purification. | bio-conferences.org |

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of pyridine-imidazole analogues aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalyst-free or solvent-free conditions.

Microwave irradiation has emerged as a powerful tool in green synthesis. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govnih.gov For instance, a one-pot, four-component reaction to produce pyridine derivatives in ethanol under microwave irradiation achieved excellent yields (82-94%) in just 2-7 minutes. nih.gov

The replacement of hazardous organic solvents is another cornerstone of green chemistry. unibo.it Water and glycerol (B35011) are notable examples of green solvents. researchgate.net Glycerol, with its high boiling point and low toxicity, can serve as an effective medium for reactions requiring elevated temperatures. researchgate.net Catalyst-free synthesis in water has also been reported for preparing imidazo[1,2-a]pyridines, offering mild reaction conditions and broad functional group compatibility. organic-chemistry.org

Solvent-free reactions represent an ideal green methodology, as they eliminate solvent waste entirely. The reaction of 2-aminopyridines with α-bromo/chloroketones has been successfully performed at a modest temperature of 60°C without any solvent, highlighting a significant improvement in efficiency and environmental friendliness over traditional techniques. bio-conferences.org Furthermore, developing atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, is a fundamental goal. Multicomponent reactions are inherently atom-economical and align well with green chemistry principles. researchgate.net

Table 4: Application of Green Chemistry Principles in Pyridine-Imidazole Synthesis

Principle Approach Advantages Reference(s)
Alternative Energy Source Microwave Irradiation Drastically reduced reaction times (minutes vs. hours), high yields, pure products. nih.gov, nih.gov
Benign Solvents Use of Water or Glycerol Environmentally safe, non-toxic, biodegradable. organic-chemistry.org, researchgate.net
Solvent-Free Conditions Neat reaction of starting materials Eliminates solvent waste, simplifies purification, enhances efficiency. bio-conferences.org
Atom Economy One-pot, multicomponent reactions High efficiency, reduced waste, combines multiple steps. nih.gov, researchgate.net

| Catalysis | Use of reusable heterogeneous catalysts | Catalyst can be recovered and reused, minimizing waste and cost. | nanobioletters.com |

Advanced Characterization and Structural Elucidation of 3 4 Methyl 1h Imidazol 5 Yl Pyridine and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the primary tool for elucidating the molecular structure of 3-(4-Methyl-1H-imidazol-5-yl)pyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with elemental analysis, provide a complete picture of the atomic connectivity and composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra reveal detailed information about the number and type of hydrogen and carbon atoms, respectively, as well as their connectivity.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the imidazole (B134444) ring, and the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assigning each proton to its specific position in the structure. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, or part of a specific functional group).

While specific experimental data for this compound is not widely published, data for related structures can provide expected ranges for chemical shifts. For instance, in derivatives of 4-methyl-imidazole, the methyl protons typically appear as a singlet in the ¹H NMR spectrum. Protons on the pyridine and imidazole rings would appear in the aromatic region of the spectrum.

Table 1: Predicted NMR Data for this compound (Note: This table is based on theoretical predictions and data from analogous structures, as specific experimental data is not publicly available.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine CH7.0 - 9.0120 - 155
Imidazole CH7.0 - 8.0115 - 140
Imidazole NH10.0 - 13.0 (broad)N/A
Methyl (CH₃)2.0 - 2.510 - 20

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to these vibrations.

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the N-H bond in the imidazole ring (typically a broad band around 3200-3500 cm⁻¹), C-H stretching from the aromatic rings and the methyl group (around 2850-3150 cm⁻¹), C=C and C=N stretching from the aromatic rings (in the 1400-1650 cm⁻¹ region), and C-H bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Imidazole N-HStretch3200 - 3500 (broad)
Aromatic C-HStretch3000 - 3150
Aliphatic C-H (Methyl)Stretch2850 - 3000
Aromatic C=C / C=NStretch1400 - 1650

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is crucial for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the unambiguous determination of the elemental composition.

The molecular formula for this compound is C₁₀H₁₁N₃. The expected monoisotopic mass would be approximately 173.10 g/mol . In an MS experiment, the compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared with the calculated theoretical percentages based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₁₁N₃)

ElementAtomic MassMoles in FormulaMass in FormulaPercentage (%)
Carbon (C)12.01110120.1169.34%
Hydrogen (H)1.0081111.0886.40%
Nitrogen (N)14.007342.02124.26%
Total 173.219 100.00%

X-Ray Crystallography for Solid-State Structural Determination

Chromatographic Purity Assessment and Isolation Methodologies (e.g., TLC)

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity. Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification by column chromatography.

In a typical TLC analysis of a heterocyclic compound like this compound, a small amount of the sample is spotted onto a silica (B1680970) gel plate (the stationary phase). The plate is then placed in a developing chamber containing a suitable solvent or mixture of solvents (the mobile phase). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the sample can be assessed by the presence of a single spot after visualization, typically under UV light. The retention factor (Rƒ) value is a characteristic property of the compound in a specific solvent system. For related compounds, mobile phases often consist of mixtures of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, to achieve effective separation.

Computational and Theoretical Chemistry Approaches in the Study of 3 4 Methyl 1h Imidazol 5 Yl Pyridine

Quantum Chemical Calculations

Detailed quantum chemical calculations for 3-(4-Methyl-1H-imidazol-5-yl)pyridine are not found in the surveyed literature. Such studies would typically provide fundamental insights into the molecule's intrinsic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No published DFT studies were located that describe the optimized molecular geometry (bond lengths, bond angles) or the electronic structure of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for this compound have not been reported. This information is crucial for assessing its kinetic stability and chemical reactivity.

Prediction of Molecular Electrostatic Potentials (MEP)

There are no available MEP maps for this compound. An MEP analysis would identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Vibrational Frequency Analysis

A theoretical vibrational frequency analysis for this compound has not been published. This analysis would predict its infrared and Raman spectra, correlating specific vibrational modes to structural features.

Theoretical Examination of Energetic Behavior in Solvent Media

Research detailing the theoretical energetic behavior of this compound in various solvent media could not be found. These calculations would help understand how the solvent environment influences the molecule's stability and properties.

Molecular Docking Simulations for Ligand-Target Interactions

There are no specific molecular docking studies reported for this compound against any biological targets. Such simulations would be necessary to predict its binding affinity and interaction modes with proteins or other macromolecules, providing a basis for its potential pharmacological activity.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Computational techniques, particularly molecular docking, are instrumental in predicting how this compound may bind to the active site of a biological macromolecule, such as a protein or enzyme. researchgate.net This method explores the possible conformations of the ligand within the binding pocket and estimates the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.netuniversci.com

Molecular docking simulations can predict the binding conformation of small molecules in the active site of their target. researchgate.net For a compound like this compound, this process involves generating multiple possible binding poses and scoring them based on a force field that calculates the intermolecular energies. The results can indicate the most probable and energetically favorable orientation of the compound when it interacts with its biological target. plos.org Studies on related pyridine (B92270) derivatives have successfully used docking to evaluate binding affinities against various protein targets, with lower binding energy scores suggesting more stable and potent interactions. plos.orgnih.gov For instance, docking analyses on similar heterocyclic compounds against targets like kinases or other enzymes have shown binding energies ranging from -6.9 to -9.9 kcal/mol, indicating strong potential for inhibition. universci.comnih.gov

Table 1: Example of Predicted Binding Affinities from Molecular Docking This table is illustrative and provides hypothetical data based on typical findings for similar compounds.

Target Protein Predicted Binding Affinity (kcal/mol) Predicted Interaction Type
Kinase A -8.5 Hydrogen Bonding, Pi-Pi Stacking
Enzyme B -7.9 Hydrophobic Interactions, Hydrogen Bonding

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting the binding pose, computational simulations are crucial for identifying the specific amino acid residues within the target's binding site that form key interactions with the ligand. nih.govresearchgate.net These analyses provide a detailed map of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.govresearchgate.net

By visualizing the docked pose of this compound, researchers can pinpoint which residues are critical for its binding. universci.com For example, the nitrogen atoms in the pyridine and imidazole (B134444) rings are potential hydrogen bond acceptors or donors, likely to interact with polar residues like glutamine, aspartate, or lysine. nih.govscispace.com The aromatic nature of the rings can facilitate π-π stacking or π-cation interactions with residues such as tyrosine, phenylalanine, or tryptophan. nih.govnih.gov Understanding these specific interactions is fundamental for explaining the molecule's mechanism of action and for designing modifications to enhance binding affinity and selectivity. nih.gov

Table 2: Potential Key Interacting Residues and Interaction Types This table is illustrative and provides hypothetical data based on typical findings for similar compounds.

Amino Acid Residue Position in Binding Site Potential Interaction with this compound
Lysine (Lys) 106 Active Site Pocket Hydrogen Bond with Imidazole Nitrogen
Tyrosine (Tyr) 156 Hinge Region Pi-Pi Stacking with Pyridine Ring
Leucine (Leu) 83 Hydrophobic Pocket Hydrophobic Interaction with Methyl Group

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is foundational in medicinal chemistry for predicting the activity of new molecules. nih.gov

Development of Predictive Models for Biological Activity

QSAR studies on derivatives of imidazo[4,5-b]pyridine and other related heterocyclic systems have led to the development of statistically significant predictive models. researchgate.netnih.gov These models are typically built using a "training set" of molecules with known biological activities. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR) and more advanced machine learning algorithms like Random Forest, are employed to create an equation that links molecular descriptors to activity. nih.govnih.govnih.gov

Once a QSAR model is developed and validated using a "test set" of compounds, it can be used to predict the biological activity of novel molecules, such as new derivatives of this compound, even before they are synthesized. researchgate.net The predictive power of these models is assessed by statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q² or Q²). researchgate.netnih.gov Robust models with high predictive ability are valuable tools for screening virtual libraries to identify promising new drug candidates. nih.gov

Table 3: Typical Statistical Parameters for a Predictive QSAR Model This table is illustrative and provides data based on published QSAR studies for analogous compounds. researchgate.netnih.gov

Parameter Description Typical Value
(Coefficient of Determination) Measures the goodness of fit for the training set. > 0.80
q² or Q² (Cross-validated R²) Measures the internal predictive ability of the model. > 0.70

| r²_pred (External R²) | Measures the predictive ability on an external test set. | > 0.70 |

Correlation of Physicochemical Descriptors with Biological Outcomes

A key component of QSAR modeling is the use of molecular descriptors, which are numerical values that encode different physicochemical properties of a molecule. nih.gov These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

By correlating these descriptors with biological activity, QSAR models can provide insights into the structural features that are important for a desired pharmacological effect. nih.gov For instance, a model might reveal that higher lipophilicity (LogP) and the presence of hydrogen bond donors are positively correlated with the activity of a series of compounds. nih.gov This information is invaluable for guiding the optimization of a lead compound like this compound. If the model indicates that electron-withdrawing groups on the pyridine ring enhance activity, medicinal chemists can prioritize the synthesis of analogues with such features. nih.gov

Table 4: Common Physicochemical Descriptors and Their Significance This table is illustrative and based on general principles of QSAR. nih.govmdpi.com

Descriptor Property Encoded Potential Influence on Biological Outcome
LogP Lipophilicity / Hydrophobicity Affects membrane permeability and binding to hydrophobic pockets.
TPSA (Topological Polar Surface Area) Molecular Polarity Influences solubility and ability to cross biological membranes.
MW (Molecular Weight) Molecular Size Affects diffusion, absorption, and fitting into binding sites.

| H-bond Donors/Acceptors | Hydrogen Bonding Capacity | Crucial for specific interactions with biological targets. |

Theoretical Modeling in Drug Design

Theoretical modeling in drug design encompasses a range of computational tools, including molecular docking and QSAR, to facilitate the rational design and discovery of new drugs. nih.govnih.gov These methods help reduce the time and cost associated with drug development by prioritizing the synthesis and testing of the most promising compounds. nih.govjmchemsci.com

Starting with a hit compound like this compound, theoretical modeling can guide its evolution into a potent and selective drug candidate. Docking studies can reveal how modifications to the structure might improve binding to the target protein. nih.gov For example, if a vacant hydrophobic pocket is identified near the methyl group, models might suggest replacing it with a larger alkyl or aryl group to enhance van der Waals interactions. QSAR models can then predict the activity of these proposed new analogues, allowing for in silico screening before any synthetic chemistry is performed. nih.gov This integrated computational approach, often combined with molecular dynamics simulations to assess the stability of ligand-protein complexes, is a cornerstone of modern drug discovery. plos.orgnih.gov

Preclinical Biological and Biochemical Activity Profiling of 3 4 Methyl 1h Imidazol 5 Yl Pyridine and Analogues

Assessment of Enzyme and Receptor Modulatory Activities

Kinase Inhibition Profiles (e.g., Aurora Kinases, EGFR, FLT3, GSK-3β, p38α/MAPK14)

Derivatives of the imidazole-pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Aurora Kinases, FLT3, and EGFR: Imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against Aurora kinases. Some of these compounds also exhibit dual inhibition of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). For instance, certain imidazo[4,5-b]pyridine-based inhibitors have been identified as dual Aurora/FLT3 preclinical development candidates. The design of these inhibitors has been guided by the crystal structures of their interactions with the Aurora-A protein, allowing for the development of compounds with high selectivity for Aurora-A over Aurora-B. Furthermore, trisubstituted imidazole (B134444) inhibitors have been found to target the drug-resistant EGFR(L858R/T790M/C797S) mutant with nanomolar potencies through a reversible binding mechanism.

GSK-3β and p38α/MAPK14: Pyridinylimidazole-based compounds have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various pathologies including Alzheimer's disease and cancer. Some of these compounds exhibit IC50 values in the low nanomolar range for GSK-3β. Additionally, the pyridinylimidazole scaffold is a well-established framework for the development of p38α/MAPK14 inhibitors. Certain imidazol-5-yl pyridine (B92270) derivatives have shown significant potency against p38α kinase, with IC50 values as low as 45 nM. These inhibitors have also demonstrated the ability to suppress the production of pro-inflammatory cytokines in cellular assays.

Table 1: Kinase Inhibition by Imidazole-Pyridine Analogues

Compound Class Target Kinase Key Findings
Imidazo[4,5-b]pyridine Derivatives Aurora Kinases, FLT3 Potent dual inhibition; selectivity for Aurora-A achievable.
Trisubstituted Imidazoles EGFR Inhibition of drug-resistant mutants (L858R/T790M/C797S).
Pyridinylimidazoles GSK-3β Potent inhibitors with low nanomolar IC50 values.
Imidazol-5-yl Pyridines p38α/MAPK14 Significant inhibition with IC50 values in the nanomolar range.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., Histamine (B1213489) H3 Receptor Agonism)

The imidazole ring is a key pharmacophoric element for interacting with histamine receptors. Research into compounds structurally related to 3-(4-Methyl-1H-imidazol-5-yl)pyridine has revealed potent and selective activity at the histamine H3 receptor. Specifically, the compound 4-(1H-imidazol-4(5)-ylmethyl)pyridine, known as immethridine, has been identified as a novel, potent, and highly selective histamine H3 receptor agonist. nih.gov This compound demonstrates a pKi of 9.07 and a pEC50 of 9.74, with a 300-fold selectivity over the histamine H4 receptor. nih.gov The histamine H3 receptor is a presynaptic autoreceptor in the central and peripheral nervous systems that modulates the release of histamine and other neurotransmitters. wikipedia.org

Phosphodiesterase (PDE) Inhibition (e.g., PDE2A)

While direct studies on this compound are not available, related imidazo[4,5-b]pyridine scaffolds have been explored as inhibitors of phosphodiesterases. For example, novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A. nih.gov PDE2A, another member of the phosphodiesterase family, is highly expressed in the brain and its inhibition has been shown to enhance axonal sprouting and functional recovery after stroke in preclinical models. nih.gov The potential for imidazole-pyridine derivatives to inhibit PDE2A remains an area for further investigation.

In Vitro Cellular Activity Studies

Antiproliferative and Anticancer Activities against Various Cancer Cell Lines (e.g., Lung, Colon, Liver, Breast Carcinomas, A549, HepG2, H1299, HCT116, MCF-7)

A significant body of research has focused on the anticancer potential of imidazole-pyridine based molecules against a range of human cancer cell lines.

Imidazole-pyridine hybrids have demonstrated notable antiproliferative effects. For instance, a series of novel imidazole-pyridine-based molecules were synthesized and tested against lung (H1299) and colon (HCT116) adenocarcinoma cell lines, with some compounds showing IC50 values below 30 µM. nih.gov Subsequent evaluation of these compounds on liver cancer cell lines (HepG2, HUH-7, and PLC/PRF/5) identified a derivative with significant antitumor activity. nih.gov

In the context of breast cancer, 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivatives have been synthesized and evaluated against T47D, MCF-7, MDA-MB-468, and BT474 cell lines. nih.gov Some of these compounds exhibited promising in vitro efficacy. nih.gov

Furthermore, various imidazole derivatives have shown potent activity against specific cancer cell lines. For example, certain imidazole-containing compounds displayed significant cytotoxicity against the A549 lung cancer cell line. nih.govsemanticscholar.org Pyridine and pyrazolyl pyridine conjugates have been investigated for their cytotoxicity against HepG2 cancer cells, with some compounds showing strong inhibitory effects. rsc.org Additionally, imidazole derivatives have demonstrated potent activity against colorectal cancer cell lines such as HCT116. nih.gov

Table 2: Antiproliferative Activity of Imidazole-Pyridine Analogues against Various Cancer Cell Lines

Compound Class Cancer Cell Line Activity
Imidazole-Pyridine Hybrids H1299 (Lung), HCT116 (Colon) IC50 < 30 µM for active compounds. nih.gov
Imidazole-Pyridine Hybrids HepG2 (Liver) Significant antitumor activity observed. nih.gov
3-(4,5-ditolyl-1H-imidazol-2-yl) Pyridine Derivatives MCF-7 (Breast) Promising in vitro efficacy. nih.gov
Imidazole Derivatives A549 (Lung) Significant cytotoxic activity. nih.govsemanticscholar.org
Pyridine and Pyrazolyl Pyridine Conjugates HepG2 (Liver) Potent cytotoxicity. rsc.org
Imidazole Derivatives HCT116 (Colon) Potent antiproliferative activity. nih.gov

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antimycobacterial)

The imidazole-pyridine scaffold is also a feature in compounds with antimicrobial properties.

Antibacterial and Antifungal Activity: Newly synthesized pyridine derivatives containing an imidazole moiety have been screened for their antimicrobial activities, with many exhibiting considerable efficacy. Imidazo[4,5-b]pyridine derivatives have also been reported to possess powerful antibacterial activity against strains like Bacillus and Staphylococcus aureus, as well as antifungal activity against Aspergillus flavus. nih.gov Furthermore, certain 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have demonstrated excellent antifungal activity against clinical strains of Candida albicans. nih.gov

Antimycobacterial Activity: The antimycobacterial potential of imidazole- and pyridine-containing compounds has been explored. For example, 3H-1,3,4-oxadiazol-2-one derivatives with a pyridin-4-yl substituent have shown interesting activity against Mycobacterium tuberculosis H37Rv. nih.gov Additionally, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have exhibited notable antitubercular activity against the same strain. nih.gov

Table 3: Antimicrobial Activity of Imidazole-Pyridine Analogues

Compound Class Microbial Target Activity
Pyridine-Imidazole Derivatives Bacteria and Fungi Considerable antimicrobial activity.
Imidazo[4,5-b]pyridine Derivatives Bacillus, Staphylococcus aureus, Aspergillus flavus Powerful antibacterial and antifungal activity. nih.gov
Pyrazolyl-Imidazole Derivatives Candida albicans Excellent antifungal activity. nih.gov
Pyridinyl-Oxadiazolone Derivatives Mycobacterium tuberculosis H37Rv Interesting antimycobacterial activity. nih.gov
Pyrazolyl-Imidazole Derivatives Mycobacterium tuberculosis H37Rv Interesting antitubercular activity. nih.gov

Evaluation of Other Pharmacological Effects (e.g., Anti-inflammatory, Trypanocidal)

Anti-inflammatory Activity:

Research has demonstrated the anti-inflammatory potential of imidazol-5-yl pyridine derivatives. nih.gov These compounds are investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator in the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1, IL-6, IL-1β). nih.gov The inhibition of p38α MAPK subsequently suppresses the production of inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

In one study, a series of imidazol-5-yl pyridine derivatives were evaluated for their ability to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govelsevierpure.com One particular analogue, compound 11d , demonstrated significant inhibitory activity on the production of both PGE2 and NO, with IC₅₀ values of 0.29 µM and 0.61 µM, respectively. nih.govelsevierpure.com Another related compound, 47b , also showed potent inhibition of TNF-α, IL-6, and IL-1β in the same cell line, with IC₅₀ values of 78.03 nM, 17.6 nM, and 82.15 nM, respectively. scite.ai

Trypanocidal Activity:

While direct studies on "this compound" for trypanocidal activity are not extensively detailed in the provided results, research into related pyridine-containing heterocyclic structures shows significant efforts in this area. Trypanocidal compounds are sought for treating diseases caused by Trypanosoma parasites. acs.org For instance, novel 4-phenyl-6-(pyridin-3-yl)pyrimidines have been identified with promising in vitro activity against Trypanosoma brucei rhodesiense (T.b.r). nih.gov One compound from this series exhibited a potent IC₅₀ value of 0.38 μM. nih.gov Similarly, various 1,3,4-thiadiazole (B1197879) derivatives containing a pyridinyl fragment have been synthesized and evaluated, with some showing IC₅₀ values in the low micromolar range against Trypanosoma cruzi. researchgate.net Another study on imidazo-[1,2-a]-pyridine-3-carboxamides identified compounds with substantial activity against T. brucei. nih.gov These findings suggest that the broader class of pyridine-based heterocycles is a promising area for the development of new trypanocidal agents.

Investigation of Specific Mechanisms of Action at the Molecular Level

Target Identification and Validation within Cellular Pathways

The primary molecular target identified for the anti-inflammatory action of this compound and its analogues is the p38 mitogen-activated protein kinase (MAPK). nih.gov The p38 MAPK pathway is a critical signaling cascade activated by inflammatory stimuli and cellular stress, playing a pivotal role in regulating the production of pro-inflammatory cytokines.

The p38 MAPK family has four members: p38α, β, γ, and δ. The α and β isoforms are notably sensitive to pyridinyl imidazole inhibitors. Activation of p38α requires dual phosphorylation at specific threonine and tyrosine residues (Thr180 and Tyr182) by upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6. Once activated, p38α phosphorylates downstream targets, including other protein kinases and transcription factors like Activating Transcription Factor 2 (ATF2), which in turn regulate the expression of inflammatory genes. The imidazolyl pyridine compounds act as inhibitors of this kinase, thereby blocking the signaling cascade that leads to inflammation. nih.gov

Biochemical Assays for Elucidating Molecular Interactions

Several biochemical assays are employed to characterize the interaction between imidazolyl pyridine inhibitors and their molecular target, p38 MAPK. These assays are crucial for determining inhibitory potency and understanding the mechanism of action.

Recombinant Kinase Assays: These are fundamental for evaluating direct inhibition. They typically involve incubating the purified, active p38α enzyme with a specific substrate (like ATF2) and adenosine (B11128) triphosphate (ATP) in the presence of the inhibitor compound. promega.com The inhibitory activity is quantified by measuring the reduction in substrate phosphorylation. Methods for detection can include immunoblotting with phospho-specific antibodies or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP formed during the kinase reaction. promega.com

Cell-Based Phosphorylation Assays: To confirm activity within a cellular context, assays that measure the phosphorylation state of p38 itself or its direct substrates are used. High-Content Screening (HCS) technology can quantitatively detect the phosphorylation of p38 at Thr180/Tyr182 in cells. In these assays, cells are typically stimulated with an activator like anisomycin (B549157) to induce p38 phosphorylation and then treated with the inhibitor. nih.gov The level of phosphorylated p38 is then measured using immunofluorescence, providing a direct indication of the inhibitor's efficacy within the cellular pathway.

Cytokine Secretion Assays: Since a primary downstream effect of p38 MAPK activation is the production of inflammatory cytokines, assays measuring the secretion of TNF-α from cells (e.g., LPS-stimulated macrophages) are also used to evaluate inhibitor performance. scite.ai A reduction in TNF-α levels in the presence of the compound indicates successful inhibition of the p38 pathway.

In Vitro Pharmacokinetic and ADME Considerations (excluding human trial data)

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential in early drug discovery to assess the pharmacokinetic viability of a compound. For imidazolyl pyridine analogues, these studies help predict how the compound might behave in a biological system.

Key in vitro ADME parameters often evaluated include aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability. nih.govmdpi.com Computational, or in silico, tools are frequently used for initial ADME profiling, predicting properties like gastrointestinal absorption and potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. acs.orgresearchgate.net For example, studies on related heterocyclic compounds have shown that properties like lipophilicity play a significant role in solubility, membrane penetration, and metabolism. nih.gov

Microsomal Stability

Microsomal stability assays are a cornerstone of in vitro ADME testing, specifically for evaluating a compound's susceptibility to metabolism by liver enzymes. evotec.com The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells. evotec.com

The standard protocol for a microsomal stability assay involves incubating the test compound with liver microsomes (from human or other species) and a necessary cofactor, NADPH, which initiates the metabolic reactions. evotec.com The concentration of the parent compound is monitored over time (e.g., 0, 5, 15, 30, and 45 minutes) using analytical techniques like LC-MS/MS. evotec.com The rate of disappearance of the compound is then used to calculate key parameters:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): The inherent ability of the liver enzymes to metabolize the compound, expressed as the volume of liver blood cleared of the drug per unit time. evotec.comnih.gov

A compound with high microsomal stability will have a longer half-life and lower intrinsic clearance, suggesting it is less likely to be rapidly metabolized and cleared from the body. nih.govnih.gov Conversely, a compound that is rapidly degraded in the assay is considered to have low metabolic stability. nih.gov This information is critical for predicting in vivo hepatic clearance and potential drug-drug interactions.

Structure Activity Relationship Sar Studies and Lead Optimization Derived from 3 4 Methyl 1h Imidazol 5 Yl Pyridine Analogs

Impact of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of 3-(4-methyl-1H-imidazol-5-yl)pyridine analogs is profoundly influenced by the nature and position of various substituents on the heterocyclic rings. Strategic placement of different functional groups has been shown to modulate the interaction of these compounds with their target proteins, thereby affecting their inhibitory potency and selectivity.

Influence of Methyl and Other Alkyl Groups

The presence and placement of methyl and other alkyl groups on the this compound scaffold can significantly impact biological activity. For instance, in a series of imidazol-5-yl pyridine (B92270) derivatives designed as p38α kinase inhibitors, the introduction of a methyl group at the 4-position of the imidazole (B134444) ring was a key feature of the core structure. nih.gov

In related imidazo[4,5-b]pyridine structures, N-methylation has been shown to influence antiproliferative activity. For example, N-methyl-substituted derivatives showed decreased antiproliferative activity against colon carcinoma cell lines when compared to their N-unsubstituted counterparts, suggesting that the hydrogen on the imidazole nitrogen may be important for activity.

Furthermore, studies on 4-(pyrazol-3-yl)-pyridines as JNK3 inhibitors revealed that N-alkylation of the pyrazole (B372694) ring with a methyl group led to a decrease in inhibitory potency. nih.gov This suggests that for certain kinase targets, an unsubstituted NH on the imidazole or a bioisosteric equivalent may be favorable for binding.

Table 1: Influence of N-Methylation on Antiproliferative Activity of Imidazo[4,5-b]pyridine Analogs

Compound R Group Cell Line IC50 (µM)
6-8 H SW620 Potent
18 CH3 SW620 Decreased Potency

Data sourced from studies on imidazo[4,5-b]pyridine derivatives.

Effects of Halogens, Hydroxyl, and Methoxy (B1213986) Substituents

The introduction of halogen atoms, as well as hydroxyl and methoxy groups, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. nih.gov

In the context of p38 MAP kinase inhibitors based on the pyridinylimidazole scaffold, the substitution pattern on a phenyl ring attached to the imidazole is crucial. For example, a 4-fluorophenyl group is a common feature in many potent inhibitors, where the fluorine atom is believed to enhance binding affinity. nih.gov In a series of imidazol-5-yl pyridine derivatives, compounds bearing a 2,4-dichlorophenyl or a 4-chlorophenyl group at a particular position demonstrated significant inhibitory activity against p38α kinase. nih.gov

Studies on the related imidazo[4,5-b]pyridine scaffold have shown that the incorporation of a chloro or bromo substituent at the C6 position of the pyridine ring results in a significant increase in enzyme inhibitory activity, with more than an 8-fold increase in potency compared to unsubstituted analogs. nih.gov This highlights the positive contribution of halogens at specific positions.

While specific data on hydroxyl and methoxy substituents on the this compound core is limited, in broader studies of heterocyclic compounds, these groups are known to influence properties such as solubility and hydrogen bonding interactions with the target protein, which can either increase or decrease potency depending on the specific binding site architecture. For instance, in a series of 5-aryl-cyclopenta[c]pyridine derivatives, a meta-methoxyphenyl substitution resulted in the most potent anti-TMV activity. nih.gov

Table 2: Effect of Halogen Substitution on p38α Kinase Inhibition

Compound Substituent Target IC50 (nM)
11a 4-chlorophenyl p38α 47
11d 2,4-dichlorophenyl p38α 45

Data represents inhibitory activity of imidazol-5-yl pyridine derivatives. nih.gov

Role of Heteroaromatic Ring Substitutions

The replacement of the pyridine or imidazole ring in the this compound scaffold with other heteroaromatic rings can lead to significant changes in biological activity and selectivity. This bioisosteric replacement strategy is often employed to optimize ADME (absorption, distribution, metabolism, and excretion) properties and to explore new interactions with the target protein. cambridgemedchemconsulting.com

In the development of p38 MAP kinase inhibitors, the pyridinylimidazole core is a well-established pharmacophore. benthamdirect.com The pyridine nitrogen is known to form a key hydrogen bond with the main chain N-H of Met109 in the ATP binding site of the kinase. nih.gov Replacing the imidazole ring with a triazole ring, for instance, has been explored in the design of p38 inhibitors. These pyridinyltriazole analogs were found to have a significant inhibitory effect on p38 phosphorylation. nih.gov

Furthermore, in a series of imidazo[4,5-b]pyridine-based kinase inhibitors, replacing a (4-methylpiperazin-1-yl)phenyl moiety with various five-membered heteroaromatic rings, including 1-methyl-1H-imidazol-5-yl and 1-methyl-1H-pyrazol-4-yl, had a considerable impact on Aurora-A kinase inhibition. The 1-methyl-1H-imidazol-5-yl derivative maintained high potency. nih.gov

In a notable example of ring substitution, the replacement of the pyrimidine (B1678525) system in the kinase inhibitor Imatinib with an imidazole ring led to a series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides that exhibited potent inhibitory activity on the PDGFR tyrosine kinase, similar to the parent compound. nih.gov This demonstrates that the imidazole ring can successfully act as a bioisostere for a pyrimidine ring while maintaining potent biological activity.

Table 3: Bioisosteric Replacement of Phenyl with Heteroaromatic Rings in Imidazo[4,5-b]pyridine Kinase Inhibitors

Compound R2 Substituent Aurora-A IC50 (µM)
21a 1-methyl-1H-imidazol-5-yl 0.015
21i 1-methyl-1H-pyrazol-4-yl 0.045
21d 1,2,4-triazol-1-yl 2.2

Data illustrates the impact of heteroaromatic ring substitution on kinase inhibitory activity. acs.org

Stereochemical Considerations and Their Influence on Activity

The role of stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with a chiral biological target. nih.gov For chiral compounds, one enantiomer often exhibits significantly higher biological activity than the other.

In the context of this compound analogs, if a chiral center is introduced into the molecule, for example, through the addition of a substituted side chain, it is highly probable that the biological activity will be stereospecific. Generally, for chiral kinase inhibitors, the differential activity of enantiomers arises from the specific orientation of substituents within the ATP-binding pocket. One enantiomer may position a key functional group for optimal interaction with a specific amino acid residue, while the other enantiomer may not be able to achieve this favorable binding mode.

While specific studies on the stereoisomers of this compound analogs are not extensively reported in the reviewed literature, the principles of stereoselectivity are broadly applicable. For many classes of biologically active compounds, including kinase inhibitors, the synthesis and evaluation of individual enantiomers are crucial steps in the lead optimization process to identify the more potent and potentially less toxic stereoisomer. nih.gov

Conformational Analysis and its Correlation with Biological Outcomes

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis, which explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds, is therefore a critical tool in understanding SAR and in designing more potent analogs.

For pyridinylimidazole-based inhibitors, the relative orientation of the pyridine and imidazole rings, as well as any substituents, is crucial for effective binding to the target kinase. The planarity and rotational freedom of these rings can influence how well the molecule fits into the active site. Molecular modeling and computational chemistry are often employed to predict low-energy conformations and to understand how these conformers interact with the target protein.

In a study of imidazol-5-yl pyridine derivatives as p38α kinase inhibitors, molecular dynamics simulations were performed on the most potent inhibitor to illustrate its conformational stability within the binding site of the kinase. nih.gov Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bioactive conformation.

The crystal structure of p38 MAP kinase complexed with a pyridinylimidazole inhibitor has shown that the inhibitor binds to the ATP site. nih.gov This structural information is invaluable for understanding the bioactive conformation and for designing new analogs with improved conformational properties for enhanced binding. For instance, introducing conformational constraints, such as by incorporating rings or rigid linkers, can lock the molecule in its bioactive conformation, potentially leading to an increase in potency.

Strategies for Improving Potency and Selectivity Based on SAR Data

The SAR data gathered from the systematic study of this compound analogs provides a rational basis for strategies aimed at improving potency and selectivity. acs.org Lead optimization efforts often focus on fine-tuning the substituents to maximize favorable interactions with the target and minimize interactions with off-target proteins.

One key strategy is to exploit specific features of the target's binding site. For p38 MAP kinase inhibitors, the pyridine nitrogen's hydrogen bond with Met109 is a critical interaction to maintain. nih.gov Optimization efforts often focus on the substituents on the imidazole and pyridine rings to enhance interactions with other regions of the ATP-binding pocket. For example, in the imidazol-5-yl pyridine series of p38α inhibitors, the presence of a 2,4-dichlorophenyl group was found to be optimal for potency. nih.gov

Another strategy involves modulating the physicochemical properties of the molecule. The introduction of polar groups can improve solubility and bioavailability, while also potentially forming new hydrogen bonds with the target. Conversely, lipophilic groups can enhance binding to hydrophobic pockets within the active site.

Selectivity is often achieved by exploiting differences in the amino acid residues between the target and related off-target kinases. By designing substituents that interact favorably with residues unique to the target kinase or that clash with residues in off-target kinases, selectivity can be significantly improved. For instance, shifting the selectivity of a pyridinylimidazole scaffold from p38α to JNK3 was achieved by altering the substitution pattern to better accommodate the specific hydrophobic regions of the JNK3 active site. acs.org

Furthermore, addressing metabolic liabilities is a crucial aspect of lead optimization. SAR studies can identify metabolic "hot spots" in a molecule, and subsequent modifications, such as blocking the site of metabolism with a fluorine atom, can improve the pharmacokinetic profile of the compound.

Design Principles for Novel Bioactive Agents Based on the Pyridine-Imidazole Scaffold

The pyridine-imidazole scaffold is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnih.gov Structure-activity relationship (SAR) studies and lead optimization efforts targeting various diseases have elucidated several key design principles for developing novel bioactive agents based on this versatile scaffold. These principles guide the strategic modification of the pyridine-imidazole core to enhance potency, selectivity, and pharmacokinetic properties.

A fundamental design principle involves the strategic placement of substituents on both the pyridine and imidazole rings to modulate biological activity. The electronic and steric properties of these substituents play a crucial role in the interaction of the molecule with its biological target. For instance, in the development of imidazo[4,5-b]pyridine-based kinase inhibitors, the introduction of specific groups at defined positions has been shown to be critical for potency and selectivity. nih.gov

Another key principle is the use of molecular hybridization, where the pyridine-imidazole scaffold is combined with other pharmacophores to create hybrid molecules with enhanced or novel biological activities. This approach aims to integrate the beneficial properties of different molecular fragments into a single compound. nih.gov The combination of the pyridine and imidazole moieties itself is an example of this principle, leveraging the distinct chemical properties of each heterocycle. nih.gov

Furthermore, the nitrogen atoms within the pyridine-imidazole scaffold offer opportunities for hydrogen bonding and other non-covalent interactions with target proteins, which is a critical consideration in the design of potent inhibitors. The position of these nitrogen atoms can significantly influence the binding affinity and selectivity of the compound. nih.gov For example, in the context of kinase inhibition, these interactions can be crucial for anchoring the molecule within the ATP-binding pocket.

Lead optimization strategies often focus on modifying the scaffold to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov This can involve the introduction of blocking groups at metabolically labile sites or the replacement of certain functionalities to reduce clearance and enhance oral bioavailability. nih.gov

The development of potent antiprotozoal agents based on the imidazopyridine scaffold has highlighted the importance of specific structural features for achieving high efficacy. nih.gov However, these studies also underscore a critical design consideration: the need to mitigate potential toxicity, such as mutagenicity, which can arise from certain structural motifs. nih.gov Therefore, a successful design strategy must balance the optimization of desired biological activity with the minimization of off-target effects and toxicity.

In the context of anticancer agents, SAR studies on 4-(imidazol-5-yl)pyridine derivatives have demonstrated that specific substitution patterns can lead to broad-spectrum antiproliferative activity. strath.ac.uk The introduction of various functional groups can influence the compounds' ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. strath.ac.uk

The following table summarizes key design principles derived from SAR studies of various pyridine-imidazole analogs:

Design PrincipleApplication ExampleDesired Outcome
Strategic Substitution Introduction of specific R-groups on the pyridine or imidazole ring of kinase inhibitors. nih.govEnhanced potency and selectivity for the target kinase.
Molecular Hybridization Combining the pyridine-imidazole core with other known pharmacophores. nih.govCreation of novel agents with potentially synergistic or enhanced biological activities.
Modulation of Physicochemical Properties Altering substituents to optimize lipophilicity and polarity. nih.govImproved solubility, permeability, and overall pharmacokinetic profile.
Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties.Fine-tuning of biological activity and mitigation of off-target effects.
Structure-Based Design Utilizing the 3D structure of the target protein to guide the design of complementary ligands.Increased binding affinity and selectivity.
Toxicity Mitigation Modifying the scaffold to eliminate structural alerts associated with toxicity. nih.govDevelopment of safer therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-Methyl-1H-imidazol-5-yl)pyridine and its derivatives?

The synthesis of imidazole-pyridine hybrids often involves cyclization reactions. For example, bromination or tosyloxylation of intermediates like (4-methylbenzoyl)propionamide can yield reactive intermediates, which are subsequently cyclized with aminopyridine derivatives (e.g., 2-amino-5-methylpyridine) to form the imidazopyridine core . Additionally, pyridine derivatives with alkynyl substituents (e.g., 3-(5-hexynyl)-pyridine) can serve as precursors for functionalization via click chemistry or cross-coupling reactions, enabling modular synthesis of analogs . Key considerations include solvent selection (e.g., DMF for polar intermediates), catalysts (e.g., Pd for coupling reactions), and purification via column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural characterization of this compound derivatives?

  • NMR : Assign peaks systematically: the pyridine protons typically resonate at δ 7.5–8.5 ppm (aromatic region), while imidazole protons appear upfield (δ 6.5–7.5 ppm). 13C^{13}\text{C} NMR helps confirm substituent positions, with pyridine carbons at ~150 ppm and imidazole carbons at ~120–140 ppm .
  • IR : Look for stretching vibrations of C=N (1600–1650 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}).
  • MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization is preferred for verifying molecular ions and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Common assays include:

  • Enzyme inhibition : Use fluorometric or colorimetric kits to assess activity against targets like kinases or cytochrome P450 enzymes. For example, Cimetidine (a derivative) is a known histamine H2 receptor antagonist, validated via competitive binding assays .
  • Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HepG2 or MCF-7) at concentrations ranging from 1–100 µM, with IC50_{50} calculations .
  • Solubility and stability : Perform HPLC-based kinetic studies in PBS or cell culture media to assess degradation under physiological conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound complexes?

Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and supramolecular interactions. For example, imidazole derivatives often exhibit hydrogen bonding between N-H and pyridine nitrogen atoms, stabilizing crystal packing . Use SHELX software for structure refinement: collect high-resolution data (≤1.0 Å), apply direct methods (SHELXT) for phasing, and refine with SHELXL. Thermal displacement parameters (ADPs) should be carefully modeled to avoid overfitting .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., histamine receptors). Align the imidazole-pyridine core with co-crystallized ligands to identify key binding motifs .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein binding kinetics .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Purity validation : Use HPLC with UV/Vis or MS detection to confirm compound purity (>95%). Impurities like 2,3,4,5-tetrahydro-5-methyl-2-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1H-pyrido[4,3-b]indol-1-one can skew activity results .
  • Assay standardization : Calibrate enzymatic assays with positive controls (e.g., Cimetidine for H2 receptor studies) and normalize data to cell viability controls .
  • Meta-analysis : Compare datasets across publications using statistical tools (e.g., ANOVA or Bayesian modeling) to identify confounding variables (e.g., solvent effects, incubation times) .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (temperature, solvent, catalyst loading) meticulously. For example, cyclization reactions require anhydrous conditions and inert atmospheres to prevent side reactions .
  • Data cross-validation : Combine crystallographic data with spectroscopic results to ensure structural accuracy. For instance, match XRD-derived bond lengths with DFT-optimized geometries .
  • Ethical handling : Follow institutional guidelines for safe handling of pyridine derivatives, which may exhibit neurotoxicity or respiratory irritation .

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